Tris(2-methoxyethyl) phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

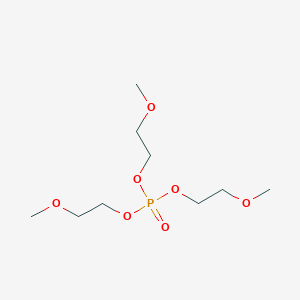

Tris(2-methoxyethyl) phosphate is an organophosphate compound with the molecular formula C9H21O7P. It is known for its use as a flame retardant and plasticizer. The compound is characterized by its three 2-methoxyethyl groups attached to a central phosphate group, making it a versatile chemical in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-methoxyethyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 2-methoxyethanol. The reaction typically involves the gradual addition of 2-methoxyethanol to phosphorus oxychloride under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and requires careful monitoring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2-methoxyethanol are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, yielding high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tris(2-methoxyethyl) phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and 2-methoxyethanol.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.

Major Products Formed: The major products formed from these reactions include phosphoric acid, various phosphates, and substituted organophosphates .

Scientific Research Applications

Tris(2-methoxyethyl) phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a flame retardant in polymers and textiles, enhancing their fire resistance properties.

Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry: this compound is utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants to improve their performance

Mechanism of Action

The mechanism by which tris(2-methoxyethyl) phosphate exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity. The compound’s phosphate group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .

Comparison with Similar Compounds

Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different chemical properties due to the presence of chlorine atoms.

Tris(2-hydroxyethyl) phosphate: Used in similar applications but has hydroxyl groups instead of methoxy groups, affecting its reactivity and solubility.

Tris(2-ethylhexyl) phosphate: A plasticizer with longer alkyl chains, providing different physical properties compared to tris(2-methoxyethyl) phosphate.

Uniqueness: this compound is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its methoxyethyl groups provide flexibility in chemical reactions and interactions with other compounds, distinguishing it from its analogs .

Biological Activity

Tris(2-methoxyethyl) phosphate (TMEP) is an organophosphate compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition, cellular interactions, and its potential applications in various industries. This article provides a comprehensive overview of the biological activity of TMEP, supported by data tables, case studies, and detailed research findings.

TMEP is characterized by its three methoxyethyl groups attached to a phosphate moiety. This structure allows it to interact with biological systems effectively. The compound is known to inhibit certain enzymes by binding to their active sites, which alters their activity. The phosphate group in TMEP plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules.

| Property | Value |

|---|---|

| Molecular Formula | C9H21O4P |

| Molecular Weight | 206.25 g/mol |

| CAS Number | 6163-73-1 |

| Solubility | Soluble in organic solvents |

| Density | 1.05 g/cm³ |

Enzyme Inhibition

Research indicates that TMEP can inhibit various enzymes, potentially affecting metabolic pathways and signaling mechanisms within cells. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for neurotoxicity and neurodevelopmental disorders.

Cellular Effects

Studies have demonstrated that TMEP can influence cellular processes such as differentiation and apoptosis. In a model using human embryonic stem cells (ESCs), TMEP exposure resulted in altered differentiation patterns, affecting motor neuron development . This suggests that TMEP may have significant implications for developmental biology and neurotoxicity.

Case Studies

Case Study 1: Neurodevelopmental Impact

A study investigated the effects of TMEP on motor neuron differentiation from ESCs. Results indicated that TMEP exposure led to reduced survival rates of motor neurons and altered gene expression related to neuronal development. The findings suggest that TMEP may pose risks during critical periods of neurodevelopment .

Case Study 2: Inflammatory Response

Another study assessed the impact of dietary exposure to TMEP on memory functions and inflammatory markers in mouse models. It was found that TMEP exposure resulted in significant changes in inflammatory markers within the hippocampus, correlating with impaired cognitive functions as measured by behavioral tests .

Toxicological Profile

The toxicological effects of TMEP have been documented in various studies. Notably, high doses have been associated with hematological changes, including reductions in white blood cell counts . These findings underscore the importance of understanding the dose-response relationship and potential health risks associated with exposure to TMEP.

Table 2: Summary of Toxicological Findings

| Study Reference | Observed Effect | Dose Level |

|---|---|---|

| Martínez-Moral et al. (2019) | Decreased white blood cells | >6000 times reference dose |

| Health State Minnesota (2020) | Neurodevelopmental impairment | Varies based on exposure |

Research Applications

TMEP is utilized in various scientific applications due to its unique properties:

- Flame Retardant : It is commonly used as a flame retardant in polymers and textiles, enhancing fire resistance.

- Drug Delivery Systems : Ongoing research explores its potential use in drug delivery due to its ability to interact with biological membranes.

- Plasticizer : In industry, TMEP serves as a plasticizer in flexible plastics and lubricants .

Properties

CAS No. |

6163-73-1 |

|---|---|

Molecular Formula |

C9H21O7P |

Molecular Weight |

272.23 g/mol |

IUPAC Name |

tris(2-methoxyethyl) phosphate |

InChI |

InChI=1S/C9H21O7P/c1-11-4-7-14-17(10,15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3 |

InChI Key |

QLNUSZCPEUTHBS-UHFFFAOYSA-N |

Canonical SMILES |

COCCOP(=O)(OCCOC)OCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.